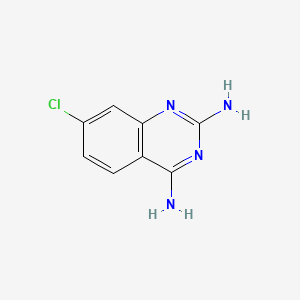
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neryl ethyl ether is a monoterpenoid.
科学的研究の応用
Catalytic Oxidation and Hydroformylation
- Catalytic oxidation of 3,7-dimethylocta-1,6-diene using RhCl3–FeCl3 in oxygen produces methyl ketones. This process includes an alkene isomerization reaction (Mcquillin & Parker, 1975).
- Hydroformylation of this compound yields good results with some accompanying alkene isomerization (Mcquillin & Parker, 1975).
Synthesis in Polymer Chemistry
- 3,7-DMO has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity has been compared with other linear dienes, showing a drastic influence on productivity and activity (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Additions
- Radical additions to 3,7-dimethylocta-1,6-diene have been studied, showing distinct reactions with organic radicals generated by manganese(III) acetate oxidation. These reactions lead to various cyclopentane derivatives (Mcquillin & Wood, 1976).
Structural Analysis in Copolymers
- The compound's incorporation and thermal characteristics in polymers, such as ethylene copolymerization, have been examined. Studies found a significant impact on copolymer crystallinity and mechanical properties based on its molar fraction in the copolymers (Cerrada et al., 2004).
Transition Metal Complexes and Catalysis
- Transition metal complexes have been explored for the homopolymerization and copolymerization of olefins and non-conjugated dienes like 3,7-dimethylocta-1,6-diene. These studies have shed light on the effects of various catalytic systems on polymerization activity and diene incorporation rates (Santos et al., 2001).
特性
CAS番号 |
22882-89-9 |
|---|---|
製品名 |
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene |
分子式 |
C12H22O |
分子量 |
182.3 g/mol |
IUPAC名 |
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9- |
InChIキー |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
正規SMILES |
CCOCC=C(C)CCC=C(C)C |
その他のCAS番号 |
22882-89-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



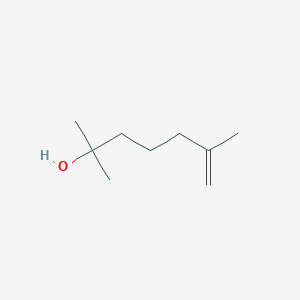
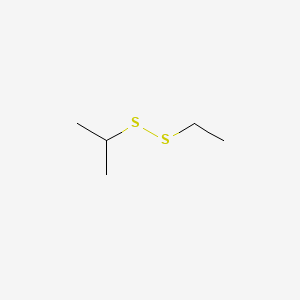

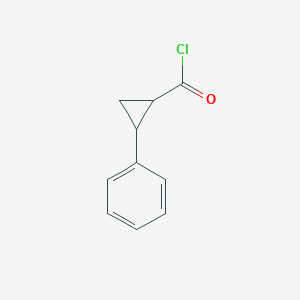
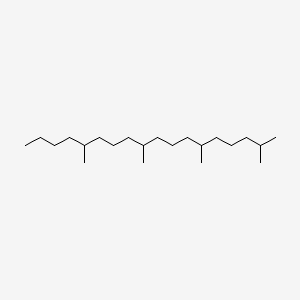

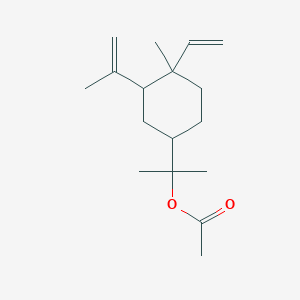

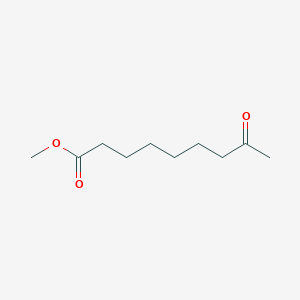
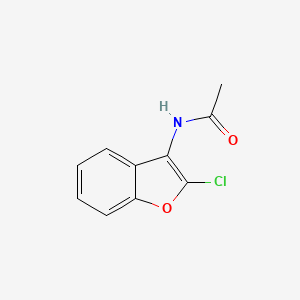
![5-Methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1615881.png)
![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)
